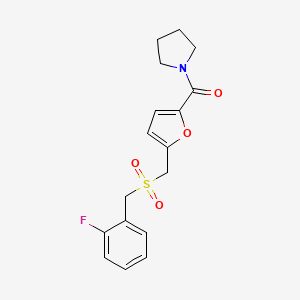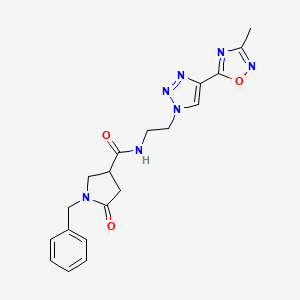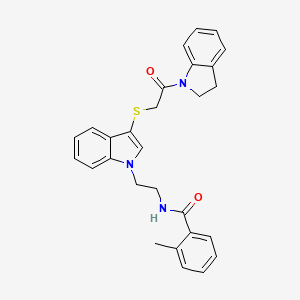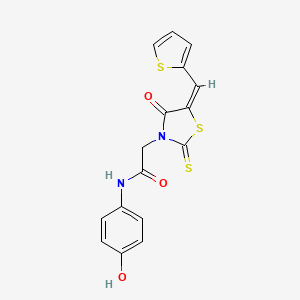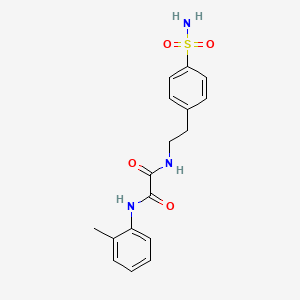
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is a derivative of pyridazinone, a class of compounds known for their wide range of biological activities. Pyridazinones have been the subject of extensive research due to their potential therapeutic applications, particularly in the treatment of cancer, as well as their antiangiogenic and antioxidant properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multiple steps, including alkylation and hydrazinolysis. For instance, a related compound, 4-[4-(3-pyridinyl)-1H-imidazol-1-yl]-1-butanamine, was synthesized with an overall yield of 70% and a purity of 97% . The process was optimized to overcome harsh and dangerous reaction conditions, with factors such as the concentration of NaOH, reaction temperature, and solvent choice being critical to the yield of the product . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be modified with various substituents to enhance biological activity. In the case of the compounds studied in paper , chloro and fluoro substituents were introduced on the phenyl ring, and different aliphatic or cyclic saturated amino groups were attached to the pyridazinone core. These modifications are likely to influence the molecular interactions and biological efficacy of the compounds.
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives is influenced by the substituents on the core structure. The presence of electron-withdrawing groups such as fluorine can affect the electron density of the molecule, potentially altering its reactivity in biological systems or in further chemical modifications. The specific chemical reactions that this compound undergoes were not discussed in the provided papers, but it can be inferred that its reactivity would be similar to other pyridazinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are determined by the molecular structure and the nature of the substituents. For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. The compounds synthesized in paper were characterized by spectral techniques, which are essential for confirming the structure and purity of the synthesized compounds. The antioxidant activities of these compounds were also assessed, with one derivative showing better hydroxyl radical scavenging activity than the standard ascorbic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
- Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : A study by Sagyam et al. (2009) detailed the synthesis of pyrrolo[1,2-b]pyridazine derivatives, demonstrating a new approach to synthesizing this class of compounds, which could have potential applications in medicinal chemistry and drug design (Sagyam et al., 2009).
Potential in Anticancer, Antiangiogenic, and Antioxidant Research
- Anticancer, Antiangiogenic, and Antioxidant Agents : Kamble et al. (2015) synthesized and evaluated new pyridazinone derivatives for their potential in inhibiting cancer cell viability, angiogenesis, and oxidative stress, highlighting the therapeutic possibilities of these compounds in cancer treatment (Kamble et al., 2015).
Neurokinin-1 Receptor Antagonist Applications
- Orally Active Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) developed an orally active neurokinin-1 receptor antagonist, highlighting its potential use in clinical settings for conditions related to emesis and depression (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-16(17-6-3-2-4-7-17)24-21(27)8-5-15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHOMKKWXGZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

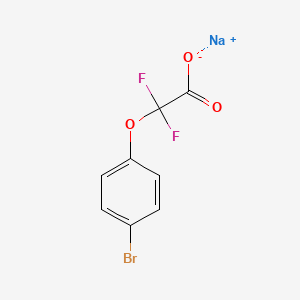
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
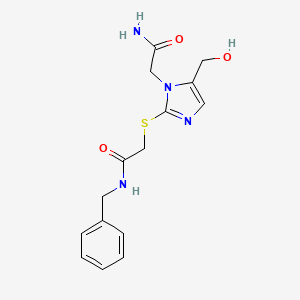

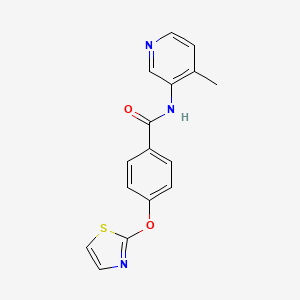


![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)
